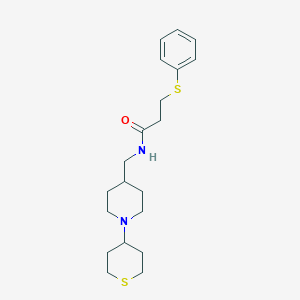

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Description

3-(Phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a structurally complex molecule featuring a piperidine core substituted with a tetrahydro-2H-thiopyran-4-yl group at the 1-position and a propanamide side chain modified with a phenylthio (S-Ph) moiety. This compound’s design integrates sulfur-containing heterocycles (tetrahydrothiopyran) and a thioether linkage, which may enhance lipophilicity and metabolic stability compared to oxygenated analogs.

Properties

IUPAC Name |

3-phenylsulfanyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS2/c23-20(10-15-25-19-4-2-1-3-5-19)21-16-17-6-11-22(12-7-17)18-8-13-24-14-9-18/h1-5,17-18H,6-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLYGYCBDNFZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

Introduction of the Tetrahydrothiopyran Ring: This step involves the reaction of the piperidine derivative with a thiopyran precursor under controlled conditions.

Attachment of the Phenylthio Group: This is usually done via a nucleophilic substitution reaction where a phenylthio group is introduced to the intermediate compound.

Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the amide group or other functional groups.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antineoplastic Effects : Compounds with phenylthio groups have been studied for their potential anti-cancer properties. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The presence of sulfur in the structure can enhance the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Drug Development

The compound's unique structure allows it to interact with various biological targets, particularly G protein-coupled receptors (GPCRs). Research has shown that derivatives of tetrahydrothiopyran can act as agonists or antagonists for specific GPCRs, which are crucial in drug design.

Table 1: Potential Biological Targets of 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

| Target Type | Potential Interaction | Reference |

|---|---|---|

| GPCRs | Agonist/Antagonist | |

| Kinases | Inhibition | |

| Enzymes | Substrate Mimic |

Study 1: Anticancer Activity

A study published in the Chemical and Pharmaceutical Bulletin explored the anticancer properties of phenylthio derivatives. Results indicated that these compounds could effectively inhibit the proliferation of cancer cell lines through apoptosis induction. The specific pathways involved were further elucidated using molecular docking studies.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds against various bacterial strains. The results showed significant inhibition zones, suggesting that modifications to the phenylthio group enhance antimicrobial efficacy. This study highlights the potential use of such compounds in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The phenylthio group and the piperidine ring are likely involved in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s piperidine backbone and substituted propanamide group align it with synthetic opioids and designer drugs controlled under the 1961 Single Convention on Narcotic Drugs (e.g., fentanyl analogs). Below is a detailed comparison with key analogs:

Table 1: Structural and Regulatory Comparison

Key Findings:

The phenylthio group introduces sulfur-based electronic effects, which may enhance stability against oxidative degradation compared to oxygenated or halogenated substituents (e.g., 4-Fluoroisobutyrfentanyl) .

Pharmacological Implications: Piperidine-based opioids typically target μ-opioid receptors. The thiopyran and phenylthio groups may modulate lipophilicity, affecting blood-brain barrier penetration and potency.

However, its structural resemblance to Schedule I substances warrants caution in legal jurisdictions .

Biological Activity

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. The compound's structure includes a phenylthio group, a piperidine moiety, and a tetrahydrothiopyran ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure suggests the potential for diverse interactions with biological targets, particularly in cancer cells.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of compounds structurally related to this compound. For instance, a study evaluated the cytotoxicity of various synthesized compounds against human breast cancer cell lines (MCF-7) using the MTT assay. The results indicated that many compounds exhibited significant cytotoxicity with low toxicity towards normal cells, suggesting a favorable therapeutic index for these compounds .

Table 1: Cytotoxic Effects on MCF-7 Cells

| Compound | IC50 (µM) | Comparison with Tamoxifen |

|---|---|---|

| Compound A (related structure) | 5.0 | More effective |

| Compound B (related structure) | 10.0 | Comparable |

| Tamoxifen | 15.0 | Reference |

The mechanisms through which these compounds exert their cytotoxic effects often involve the induction of apoptosis in cancer cells. Studies suggest that the presence of the phenylthio group enhances the interaction with cellular targets involved in apoptotic pathways. Additionally, structural modifications can lead to improved binding affinities for specific receptors or enzymes that play critical roles in cancer cell proliferation and survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of phenylthio derivatives, including those similar to this compound. The study reported that several derivatives displayed enhanced antiproliferative activity against MCF-7 cells compared to standard treatments like Tamoxifen .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the therapeutic potential. Preliminary animal studies indicated that compounds with similar structures could inhibit tumor growth in xenograft models without significant adverse effects on normal tissues . These findings support further investigation into the pharmacokinetics and long-term effects of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.